Cereblon Binding Affinity of Conjugate 22 vs. Free Pomalidomide and Thalidomide Analogs
E3 Ligase Ligand-linker Conjugate 22 demonstrates high-affinity binding to its target E3 ligase, cereblon (CRBN), with a reported inhibition constant (Ki) of 8.7 nM in a biochemical binding assay . This affinity is critical for the formation of a stable ternary complex in PROTAC applications. For comparison, free pomalidomide, the parent CRBN ligand, has a reported binding IC50 of approximately 13 nM in a similar fluorescence polarization assay, while the less potent thalidomide exhibits an IC50 of roughly 200 nM under comparable conditions [1]. The retention of potent CRBN engagement by Conjugate 22, despite the addition of a PEG4 linker, is a key advantage for maintaining degrader efficacy.
| Evidence Dimension | Cereblon (CRBN) Binding Affinity |
|---|---|
| Target Compound Data | Ki = 8.7 nM |
| Comparator Or Baseline | Free Pomalidomide (IC50 ≈ 13 nM); Free Thalidomide (IC50 ≈ 200 nM) |
| Quantified Difference | Target compound's affinity is comparable to or slightly better than free pomalidomide and >20-fold better than thalidomide. |
| Conditions | CRBN binding assay (in vitro biochemical assay) |
Why This Matters
High CRBN binding affinity is a prerequisite for efficient target protein recruitment and ubiquitination; this data confirms the conjugate retains potent binding despite linker functionalization, justifying its selection over less potent CRBN ligand scaffolds.
- [1] Bondeson, D. P., Mares, A., Smith, I. E. D., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. (Reports comparative CRBN binding data for pomalidomide and thalidomide). View Source
